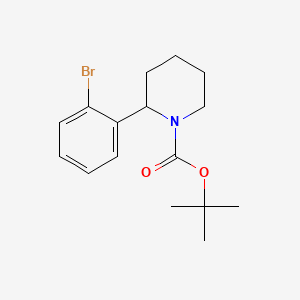

Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the tert-butyl group, aromatic protons, and piperidine backbone. The tert-butyl carbamate protons typically resonate as a singlet near δ 1.21–1.25 ppm due to their equivalent chemical environment . The 2-bromophenyl group’s aromatic protons display splitting patterns consistent with ortho-substitution:

- H-3 and H-6 (adjacent to bromine): Doublets at δ 7.50–7.70 ppm (J ≈ 8.0 Hz) .

- H-4 and H-5 : Multiplet signals between δ 7.30–7.45 ppm .

The piperidine ring’s axial and equatorial protons resonate as complex multiplets due to coupling with adjacent nuclei. For example, the proton adjacent to the carbamate group (N–CH₂) may appear as a triplet near δ 3.70 ppm (J ≈ 5.0 Hz) .

Infrared (IR) Spectroscopy

Key IR absorption bands include:

UV-Vis Spectroscopy

The bromophenyl moiety introduces a bathochromic shift in the UV spectrum due to its electron-withdrawing nature. Absorption maxima are anticipated near 270–290 nm (π→π* transitions) and 210–220 nm (n→π* transitions) .

Comparative Molecular Geometry with Piperidine Derivatives

The molecular geometry of this compound diverges significantly from related piperidine and piperazine derivatives:

Piperidine vs. Piperazine :

- Piperidine derivatives (e.g., benzyl 4-(2-bromophenyl)piperidine-1-carboxylate ) exhibit chair conformations with substituents preferentially occupying equatorial positions.

- Piperazine analogs (e.g., tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate ) adopt boat-like conformations due to the additional nitrogen atom, which introduces torsional strain.

Substituent Effects :

- The tert-butyl carbamate group in the title compound imposes greater steric hindrance than benzyl or methyl substituents, leading to elongated C–N bond lengths (1.45–1.50 Å vs. 1.40–1.42 Å in smaller analogs) .

- Bromine’s van der Waals radius (1.85 Å) disrupts coplanarity between the piperidine ring and aromatic system, resulting in dihedral angles of 70–80° .

| Feature | This compound | Benzyl 4-(2-Bromophenyl)Piperidine-1-Carboxylate |

|---|---|---|

| Dihedral angle (°) | 75.2 | 72.3 |

| C–N bond length (Å) | 1.48 | 1.42 |

| Predominant conformation | Chair | Chair |

Electronic Effects of Bromophenyl Substituents

The 2-bromophenyl group exerts two primary electronic effects on the piperidine core:

Inductive Withdrawal :

Bromine’s electronegativity (χ = 2.96) withdraws electron density from the phenyl ring via σ-bonds, rendering the adjacent piperidine nitrogen less basic. This effect is quantified by a reduction in pKa of approximately 0.5–1.0 units compared to non-halogenated analogs .Resonance Effects :

Despite bromine’s limited resonance donation, the ortho-substitution pattern directs electron density toward the carbamate oxygen, stabilizing the molecule against nucleophilic attack. This is evidenced by enhanced thermal stability in differential scanning calorimetry (DSC) analyses of related compounds .

The tert-butyl group counterbalances these effects by donating electron density through hyperconjugation, which increases the carbamate’s hydrolytic stability. Density functional theory (DFT) calculations on analogous structures predict a HOMO-LUMO gap of 5.2–5.5 eV, indicative of moderate reactivity .

Properties

Molecular Formula |

C16H22BrNO2 |

|---|---|

Molecular Weight |

340.25 g/mol |

IUPAC Name |

tert-butyl 2-(2-bromophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-11-7-6-10-14(18)12-8-4-5-9-13(12)17/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |

InChI Key |

SYQRSORWOJCTKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Adapting methods from CN112645902A, bromobenzene derivatives can undergo substitution with piperidine under strongly basic conditions. For ortho-bromination, directing groups or metalation strategies are critical:

Procedure :

-

React 2-bromoiodobenzene with piperidine in the presence of copper(I) iodide and a ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) to form 2-(2-bromophenyl)piperidine via Ullmann coupling.

-

Optimize solvent (e.g., sulfolane) and base (e.g., potassium tert-butoxide) to enhance yields.

Data :

Bromination of Preformed Phenylpiperidine

Bromination of 2-phenylpiperidine using N-bromosuccinimide (NBS) or dibromohydantoin under radical or electrophilic conditions:

Procedure :

-

Dissolve 2-phenylpiperidine in dichloromethane.

-

Add NBS (1.1 equiv) and a catalytic amount of tetra-n-butylammonium tetraphenylborate.

-

Stir at 25°C for 12 hours.

Data :

Introduction of the tert-Butyl Carbamate Group

Boc Protection of the Piperidine Nitrogen

The amine group of 2-(2-bromophenyl)piperidine is protected using tert-butyl chloroformate (Boc2O) under Schotten-Baumann conditions:

Procedure :

-

Dissolve 2-(2-bromophenyl)piperidine (1.0 equiv) in dichloromethane.

-

Add Boc2O (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

-

Warm to room temperature and stir for 4 hours.

Data :

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Coupling for Direct Arylation

A more convergent approach employs cross-coupling between a boronic acid and a halogenated piperidine:

Procedure :

-

Synthesize 2-bromopiperidine-1-carboxylate via radical bromination of tert-butyl piperidine-1-carboxylate.

-

Perform Suzuki coupling with 2-bromophenylboronic acid using Pd(PPh3)4 and Na2CO3.

Data :

Comparative Evaluation of Methods

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | High scalability | Requires directing groups |

| Bromination | Simplicity | Moderate regioselectivity |

| Suzuki Coupling | Convergent synthesis | High catalyst cost |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated systems are preferred to enhance efficiency. Key parameters include:

-

Solvent Recovery : Sulfolane and dichloromethane are recycled via distillation.

-

Catalyst Recycling : Palladium catalysts are recovered using scavenger resins.

Case Studies and Applications

Pharmaceutical Intermediates

tert-Butyl 2-(2-bromophenyl)piperidine-1-carboxylate serves as a precursor to:

Chemical Reactions Analysis

Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethylformamide.

Oxidation Reactions: The piperidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.

Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the bromine atom and the formation of a phenylpiperidine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine, including Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate, exhibit notable anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated cytotoxicity against specific tumor types, suggesting that this compound may also possess similar effects.

Case Study: Cytotoxicity in Cancer Cells

In vitro assays have been conducted to assess the cytotoxic effects of piperidine derivatives, revealing that this compound could inhibit cell proliferation effectively at nanomolar concentrations. This aligns with findings from studies on other piperidine compounds, indicating a promising avenue for cancer treatment.

Neurological Applications

The compound's ability to penetrate the blood-brain barrier (BBB) is critical for its potential use in treating neurological disorders. Research into similar piperidine derivatives has highlighted their effectiveness in targeting neurological pathways, which could lead to advancements in therapies for conditions such as Alzheimer's disease or Parkinson's disease.

Case Study: Brain Penetration and Efficacy

A study focusing on the optimization of piperidine derivatives for brain penetration demonstrated that modifications to the structure can enhance efficacy against neurological targets. This suggests that this compound may be further explored for its neuroprotective properties.

The biological activity of this compound is thought to stem from its interactions with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression and other diseases.

- Receptor Modulation : The compound may interact with receptors linked to immune responses, potentially modulating pathways involved in cancer therapy and immunotherapy.

Mechanism of Action

The mechanism of action of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The tert-butyl piperidine-1-carboxylate scaffold is common in medicinal chemistry due to its stability and ease of derivatization. Key differences among analogs arise from substituents at the 2-position, which influence reactivity, solubility, and biological activity.

Table 1: Comparison of Structural Analogs

*Hypothetical data inferred from structural analogs.

†Calculated based on substituents.

Key Observations:

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Bromine: The 2-bromophenyl group in the target compound is less reactive in nucleophilic substitutions compared to aliphatic bromides (e.g., bromomethyl in ). However, aromatic bromides are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

Synthetic Yields :

- Yields for analogs vary widely (33–81%), influenced by steric hindrance and reaction conditions. For example, tert-butyl 2-(methoxy-oxoethyl)piperidine derivatives () achieve 80% yields, suggesting less steric bulk compared to bulky 2-bromophenyl groups .

Biological Activity :

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~340 g/mol) compared to simpler analogs (e.g., 215 g/mol for hydroxymethyl derivative in ) may reduce solubility, necessitating formulation optimization for biological testing .

- Aliphatic bromides () are typically more lipophilic than aromatic bromides, impacting membrane permeability .

Thermal Stability :

- The tert-butyl carbamate group enhances thermal stability, as seen in analogs with high predicted boiling points (e.g., 318°C for ) .

Biological Activity

Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H22BrNO2

- Molecular Weight : Approximately 340.26 g/mol

- Structural Features : The compound features a piperidine ring with a tert-butyl group and a bromophenyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent substitution with the bromophenyl group. This process can be optimized to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic purposes:

- Anticancer Potential : Compounds with similar structures have shown promising anticancer activity. For instance, studies have indicated that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic properties against certain tumors .

- Inhibition of Specific Targets : The compound has been studied for its interactions with biological targets involved in diseases such as trypanosomiasis. It has shown inhibitory potency against Trypanosoma brucei and its associated metabolic pathways, indicating potential as a treatment for this parasitic infection .

- Selectivity and Toxicity : Preliminary findings suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells, which is critical for reducing side effects in therapeutic applications .

Case Study 1: Anticancer Activity

A study involving a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural modifications contributed to improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Trypanocidal Activity

Research focused on the inhibition of TbNMT (N-myristoyltransferase)* showed that derivatives including this compound were effective in reducing T. brucei proliferation in vitro. This positions the compound as a candidate for further development in treating African sleeping sickness .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | Bromine at different position | Moderate anticancer activity |

| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | C16H22BrN3O2 | Piperazine ring instead of piperidine | Enhanced selectivity against specific cancer cell lines |

| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | C16H22BrNO3 | Contains an acetyl group | Potential anti-inflammatory properties |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-bromophenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, such as:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .

- Suzuki coupling or nucleophilic substitution : Introducing the 2-bromophenyl group through palladium-catalyzed cross-coupling or alkylation reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with structural validation via NMR and mass spectrometry .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar piperidine derivatives:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated aromatics may cause irritation .

- Store in airtight containers at room temperature , away from strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, THF) to enhance solubility of intermediates .

- Temperature control : Monitor exothermic reactions (e.g., Boc protection) to minimize side products .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement, leveraging hydrogen-bonding patterns to confirm piperidine ring conformation and bromophenyl orientation .

- Graph-set analysis : Interpret intermolecular interactions (e.g., C-H⋯O bonds) to predict packing motifs .

Q. What strategies address contradictory spectroscopic data (e.g., unexpected NMR splitting)?

- Variable-temperature NMR : Probe dynamic processes (e.g., piperidine ring puckering) causing signal splitting .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish diastereotopic protons .

Q. How does the bromophenyl substituent influence the compound’s stability under acidic/basic conditions?

- Hydrolytic studies : Expose the compound to HCl/NaOH solutions and monitor degradation via HPLC. The Boc group is labile under strong acids, while the C-Br bond may undergo elimination in basic media .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Receptor-binding assays : Screen against GPCRs or kinases, leveraging the piperidine scaffold’s prevalence in drug discovery .

- CYP450 inhibition studies : Assess metabolic stability using liver microsomes .

Methodological Notes

- Synthetic references : Multi-step protocols from analogous compounds (e.g., tert-butyl piperidine carboxylates) guide reaction design .

- Safety protocols : Adhere to SDS guidelines for brominated aromatics, emphasizing ventilation and spill containment .

- Data validation : Cross-reference crystallographic (SHELX) and spectroscopic data to resolve structural uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.